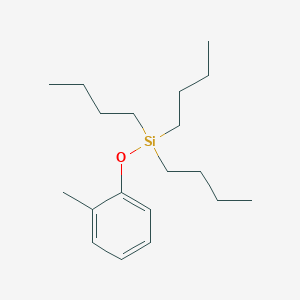
1-Methyl-2-tributylsilyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-tributylsilyloxybenzene is an organic compound with the molecular formula C19H34OSi and a molecular weight of 306.5582 g/mol . This compound is characterized by the presence of a silyloxy group attached to a benzene ring, which is further substituted with a methyl group. The compound’s structure and properties make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-2-tributylsilyloxybenzene typically involves the reaction of 1-methyl-2-hydroxybenzene with tributylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Methyl-2-hydroxybenzene+Tributylchlorosilane→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-2-tributylsilyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyloxybenzoquinones.
Reduction: Reduction reactions can convert the silyloxy group to a hydroxyl group.
Substitution: The silyloxy group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-tributylsilyloxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Methyl-2-tributylsilyloxybenzene exerts its effects involves the interaction of the silyloxy group with various molecular targets. The silyloxy group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The pathways involved include the formation of silyl ethers, silyl enol ethers, and other silylated intermediates.
Comparison with Similar Compounds
1-Methyl-2-tributylsilyloxybenzene can be compared with other silyloxybenzene derivatives, such as 1-Methyl-2-trimethylsilyloxybenzene and 1-Methyl-2-tert-butyldimethylsilyloxybenzene. These compounds share similar structural features but differ in the size and steric hindrance of the silyl groups. The uniqueness of this compound lies in its specific silyl group, which imparts distinct reactivity and properties.
Similar compounds include:
- 1-Methyl-2-trimethylsilyloxybenzene
- 1-Methyl-2-tert-butyldimethylsilyloxybenzene
- 1-Methyl-2-dimethylsilyloxybenzene
These compounds are used in similar applications but may exhibit different reactivity and stability profiles due to variations in their silyl groups.
Properties
CAS No. |
54577-25-2 |
|---|---|
Molecular Formula |
C19H34OSi |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
tributyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C19H34OSi/c1-5-8-15-21(16-9-6-2,17-10-7-3)20-19-14-12-11-13-18(19)4/h11-14H,5-10,15-17H2,1-4H3 |
InChI Key |
HXCDVCXIEBYPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


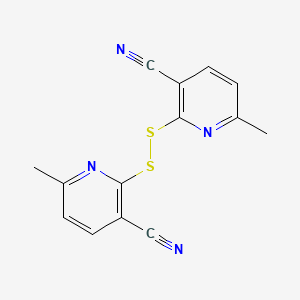

![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)

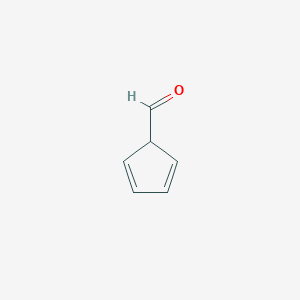
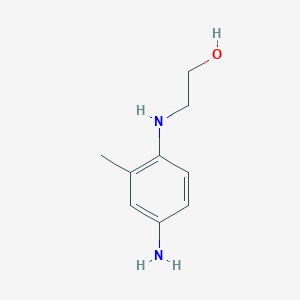
silane](/img/structure/B14628319.png)
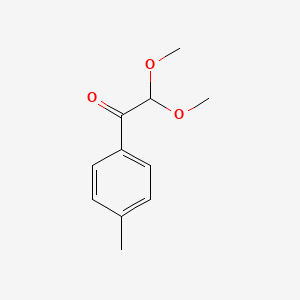
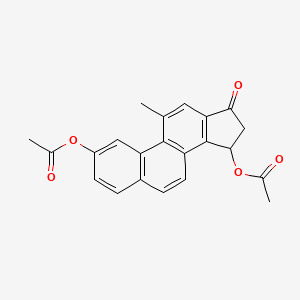
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
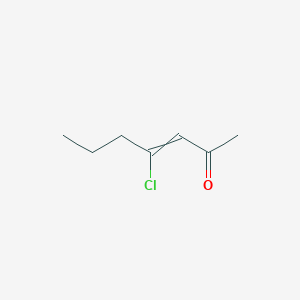
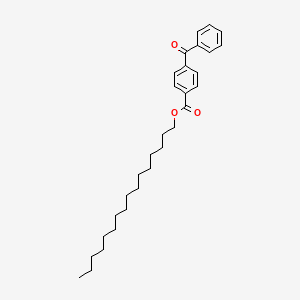
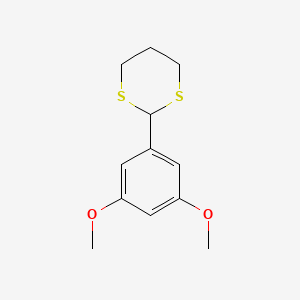
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)
